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molecular formula C16H15ClN2OS B2870677 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole CAS No. 340739-82-4

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole

Cat. No. B2870677
M. Wt: 318.82
InChI Key: JQQHCCYWNCQDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273740B2

Procedure details

A suspension of 5-methyl-1H-benzoimidazole-2-thiol (492 mg, 3 mmol), 1-(2-bromo-ethoxy)-4-chloro-benzene (777 mg, 3.3 mmol) and K2CO3 (828 mg, 6 mmol) in acetone (1.0 ml) is refluxed for 3 h. It is cooled down and filtered on filter paper. The solvent is removed in vacuo and the crude purified by flash chromatography on silica-gel (AcOEt/heptane, 3:7), yielding the title compound (530 mg) in 55% as an off-white solid: tR=2.02 min (LC-2), ESI-MS (pos.): m/z 319.21 [M+H]+, ESI-MS (neg.): m/z 317.23 [M−H]+; 1H-NMR (CDCl3): δ (ppm) 2.36 (s, 3H, Me), 3.59 (t, 2H, SCH2), 4.23 (t, 2H, CH2O), 6.75 (d, 2Harom), 6.97 (d, 1Harom), 7.13 (d, 2Harom), 7.18 (s, 1Harom), 7.34 (d, 1Harom).
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
777 mg
Type
reactant
Reaction Step One
Name
Quantity
828 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7]([SH:9])=[N:8][C:4]=2[CH:3]=1.Br[CH2:13][CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Cl:22][C:19]1[CH:20]=[CH:21][C:16]([O:15][CH2:14][CH2:13][S:9][C:7]2[NH:8][C:4]3[CH:3]=[C:2]([CH3:1])[CH:11]=[CH:10][C:5]=3[N:6]=2)=[CH:17][CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
492 mg
Type
reactant
Smiles
CC1=CC2=C(NC(=N2)S)C=C1
Name
Quantity
777 mg
Type
reactant
Smiles
BrCCOC1=CC=C(C=C1)Cl
Name
Quantity
828 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled down
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
on filter paper
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude purified by flash chromatography on silica-gel (AcOEt/heptane, 3:7)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCCSC=2NC3=C(N2)C=CC(=C3)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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